molecular formula C10H20O3S B14565781 Acetic acid, (octylsulfinyl)- CAS No. 61797-97-5

Acetic acid, (octylsulfinyl)-

Cat. No.: B14565781
CAS No.: 61797-97-5
M. Wt: 220.33 g/mol
InChI Key: IUEANKKMYDGGAI-UHFFFAOYSA-N
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Description

Acetic acid, (octylsulfinyl)-, is an organic compound characterized by the presence of an acetic acid moiety attached to an octylsulfinyl group This compound is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an octylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (octylsulfinyl)-, typically involves the reaction of octylsulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of acetic acid, (octylsulfinyl)-, can be achieved through a continuous flow process. This involves the use of a reactor where octylsulfinyl chloride and acetic acid are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (octylsulfinyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

Acetic acid, (octylsulfinyl)-, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of acetic acid, (octylsulfinyl)-, involves its interaction with specific molecular targets. The sulfinyl group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (methylsulfinyl)-: Similar structure but with a methyl group instead of an octyl group.

    Acetic acid, (ethylsulfinyl)-: Contains an ethyl group instead of an octyl group.

    Acetic acid, (propylsulfinyl)-: Contains a propyl group instead of an octyl group.

Uniqueness

The uniqueness of acetic acid, (octylsulfinyl)-, lies in its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and biological activity, making it suitable for specific applications where other sulfinyl derivatives may not be effective.

Properties

CAS No.

61797-97-5

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

2-octylsulfinylacetic acid

InChI

InChI=1S/C10H20O3S/c1-2-3-4-5-6-7-8-14(13)9-10(11)12/h2-9H2,1H3,(H,11,12)

InChI Key

IUEANKKMYDGGAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)CC(=O)O

Origin of Product

United States

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